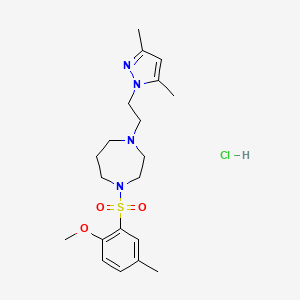

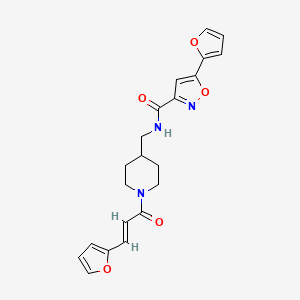

![molecular formula C20H24N4O2S B2488386 4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile CAS No. 478256-89-2](/img/structure/B2488386.png)

4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization and functional group transformations. For instance, compounds with similar structures have been synthesized using Heck coupling reactions and subsequent hydrogenation processes, indicating the potential complexity involved in synthesizing 4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile (Ismail & Boykin, 2004).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals significant interactions, such as intramolecular CH-π and CH-O interactions, which play a crucial role in stabilizing the molecular conformation (Tewari & Dubey, 2009). These interactions can influence the chemical reactivity and physical properties of the compound.

Chemical Reactions and Properties

Compounds within this chemical family exhibit diverse reactivity patterns. For example, reactions with acids and bases can lead to cyclization or hydrolysis, depending on the substituents and reaction conditions (Shramm & Konshin, 1982). The presence of a nicotinonitrile group suggests potential for nucleophilic addition reactions at the nitrile carbon.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Approaches : A study by Ismail and Boykin (2004) detailed the synthesis of deuterium-labelled nicotinamidines, starting from nicotinonitrile derivatives through a sequence of reactions involving Heck coupling and hydrogenation. These synthetic pathways are crucial for producing labelled compounds for pharmacological and biochemical studies [Ismail & Boykin, 2004].

Structural Studies : The work by Tarakanov et al. (2011) on porphyrazines with annulated diazepine rings highlighted the synthesis of complexes with unique spectral properties, influenced by solvent effects. This research contributes to the understanding of how molecular structure affects physical properties in a solvent-dependent manner [Tarakanov et al., 2011].

Biological Activities

- Antiprotozoal Activity : Ismail et al. (2003) synthesized a series of aza-analogues of furamidine, showing significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. These findings demonstrate the potential of nicotinonitrile derivatives in developing new antiprotozoal agents [Ismail et al., 2003].

Material Science Applications

- NLO Materials : Raghukumar et al. (2003) explored the synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials, highlighting the importance of these compounds in developing optical and photonic technologies [Raghukumar et al., 2003].

Anticancer Studies

- Anticancer Assessment : Mansour et al. (2021) evaluated the anticancer potential of new 2-amino-3-cyanopyridine derivatives, demonstrating the significant bioactivity of these compounds against cancer cell lines. This underscores the relevance of such derivatives in anticancer drug development [Mansour et al., 2021].

Mecanismo De Acción

Propiedades

IUPAC Name |

4,6-dimethyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-15-5-7-18(8-6-15)27(25,26)24-10-4-9-23(11-12-24)20-19(14-21)16(2)13-17(3)22-20/h5-8,13H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEQPXRHTRHFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3=C(C(=CC(=N3)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)